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molecular formula C16H24 B8525984 1,1,2,4,4,6-Hexamethyl-1,2,3,4-tetrahydronaphthalene CAS No. 82881-97-8

1,1,2,4,4,6-Hexamethyl-1,2,3,4-tetrahydronaphthalene

Cat. No. B8525984
M. Wt: 216.36 g/mol
InChI Key: JGTDUPLMYSGPMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05292719

Procedure details

The starting material 1,1,2,4,4,6-hexamethyl-1,2,3,4-tetrahydronaphthalene is prepared as follows. A 100 ml four-necked round bottom flask is charged with 1,1,3,4,4,6-hexamethyl-1,2,3,4-tetrahydronaphthalene (HMT) (20 g) and dichloromethane (32.6 g) and cooled to 0° C. with a dry ice/isopropanol bath. To the flask is then added, with stirring, anhydrous AlCl3 (2.507 g). The temperature of the flask is maintained between about 0° C. and 10° C. while the reaction is allowed to proceed for about 2.5 hrs. The reaction is then quenched with ice water (25 ml), and the resultant product washed with deionized water. The aqueous layer is extracted twice with ether, the organics are combined, dried over K2CO3 and rotoevaporated to yield a crude product (18.26 g) containing 37.22 weight percent of a mixture of 1,1,2,4,4,6-hexamethyl-1,2,3,4-tetrahydronaphthalene, HMT, 1,1,3,5-tetramethyl-3-isopropylindane and 1,3,3,5-tetramethyl-1-isopropylindane. The indanes are removed from the mixture by preparative gas chromatography. The desired compound, 1,1,2,4,4,6-hexamethyl-1,2,3,4-tetrahydronaphthalene, is then separated from HMT using a vacuum spinning band fractional distillation apparatus.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
32.6 g
Type
reactant
Reaction Step One
Name
Quantity
2.507 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:16])[C:11]2[C:6](=[CH:7][C:8](C)=[CH:9][CH:10]=2)[C:5]([CH3:14])([CH3:13])[CH:4]([CH3:15])[CH2:3]1.[Al+3].[Cl-].[Cl-].[Cl-].Cl[CH2:22]Cl>>[CH3:13][C:5]1([CH3:14])[C:6]2[C:11](=[CH:10][C:9]([CH3:22])=[CH:8][CH:7]=2)[C:2]([CH3:16])([CH3:1])[CH2:3][CH:4]1[CH3:15] |f:1.2.3.4|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
CC1(CC(C(C2=CC(=CC=C12)C)(C)C)C)C
Name
Quantity
32.6 g
Type
reactant
Smiles
ClCCl
Step Two
Name
Quantity
2.507 g
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To the flask is then added
TEMPERATURE
Type
TEMPERATURE
Details
The temperature of the flask is maintained between about 0° C. and 10° C. while the reaction
CUSTOM
Type
CUSTOM
Details
The reaction is then quenched with ice water (25 ml)
WASH
Type
WASH
Details
the resultant product washed with deionized water
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer is extracted twice with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over K2CO3

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
CC1(C(CC(C2=CC(=CC=C12)C)(C)C)C)C
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 18.26 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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